molecular formula C17H20ClN3O6 B6348988 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-44-9

4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348988
CAS No.: 1326808-44-9
M. Wt: 397.8 g/mol
InChI Key: PHHXOAAVKCNTEQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20ClN3O6 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1040631 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a synthetic organic compound, features a complex spirocyclic structure that combines several functional groups. This unique architecture suggests potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H20ClN3O6\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_6

Physical Properties

PropertyValue
Molecular Weight397.81 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is likely mediated through interactions with specific biological targets, including enzymes and receptors. The presence of the nitro and chloro groups may enhance its reactivity and binding affinity to these targets.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing diazaspiro structures have shown promise in inhibiting tumor growth by interfering with cellular processes.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Inhibition of L-Cystine Crystallization : A study on related diazaspiro compounds demonstrated their ability to inhibit l-cystine crystallization, which is crucial for preventing kidney stone formation in cystinuria patients. The compound's structure may allow for similar activity due to its spirocyclic nature and functional groups .
  • Comparative Biological Effects : Research comparing various chloroethylnitrosoureas indicated that structural modifications can significantly alter biological activity, suggesting that the unique structure of this compound could lead to distinct biological effects .

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • In Vitro Studies : Preliminary assays indicate that compounds with similar diazaspiro structures can effectively inhibit cell proliferation in cancer cell lines.
  • In Vivo Efficacy : Animal models have shown promising results in the prevention of stone formation, with significant reductions in crystallization rates when treated with related compounds .

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O6/c1-2-19-7-5-17(6-8-19)20(14(10-27-17)16(23)24)15(22)11-3-4-12(18)13(9-11)21(25)26/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXOAAVKCNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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